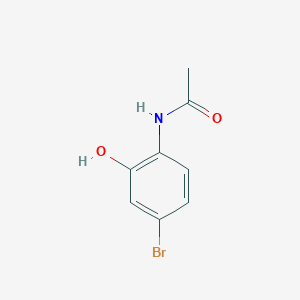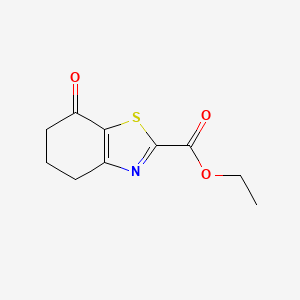
1-(2-羟基-5-丙基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-Hydroxy-5-propylphenyl)ethanone is a derivative of phenyl ethanone with a hydroxy and propyl group substitution. It is related to various other compounds that have been studied for their molecular structure, synthesis, and potential applications. The compound's structure is characterized by the presence of a hydroxy group, which can participate in hydrogen bonding, and a propyl group that adds to the hydrophobic character of the molecule.
Synthesis Analysis
The synthesis of related compounds, such as those with hydroxyalkylphenyl ethanone groups, has been reported. For instance, a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been synthesized and used to protect various carboxylic acids, which upon photolysis releases the acid . Similarly, dendritic aliphatic polyesters based on hydroxyphenyl ethane have been synthesized using a convergent approach, indicating the versatility of hydroxyphenyl ethanones in polymer chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2-Hydroxy-5-propylphenyl)ethanone has been extensively studied using techniques like X-ray diffraction and vibrational spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data has revealed details of intra- and intermolecular bonding features . Additionally, the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone have been investigated, showing good agreement between experimental and theoretical data .
Chemical Reactions Analysis
The reactivity of hydroxyphenyl ethanones has been explored in various chemical reactions. The photoremovable protecting group HAPE, for instance, demonstrates the ability of hydroxyphenyl ethanones to undergo photolysis, releasing protected carboxylic acids efficiently . Moreover, the synthesis of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones bearing thiotetrazole pharmacophores indicates the potential for these compounds to participate in the formation of pharmacologically relevant structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Hydroxy-5-propylphenyl)ethanone and related compounds have been characterized through various studies. The vibrational and structural properties have been analyzed, and molecular docking studies have been conducted to predict the biological activity of these compounds . For instance, the antimicrobial activity of novel 1-(2-hydroxy-4-propoxy-3-propylphenyl)ethanones has been investigated, showing good inhibition against various bacterial and fungal strains . Additionally, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone has been determined, highlighting the importance of intramolecular hydrogen bonding and π-π interactions in the molecular packing .
科学研究应用
抗菌特性
合成的 1-(2-羟基-4-丙氧基-3-丙基苯基)乙酮显示出有希望的抗菌活性。在 Dişli 等人 (2021 年) 的一项研究中,这些化合物抑制了包括金黄色葡萄球菌和白色念珠菌在内的各种细菌和真菌菌株 (Dişli 等人,2021 年)。
另一种变体 1-(2-羟基-5-甲基苯基)乙酮,通过分子对接和 ADMET 研究探索,证明了与金黄色葡萄球菌中的蛋白质结合的功效。该化合物存在于某些植物提取物中,并具有已报道的抗菌特性 (Medicharla 等人,2022 年)。
化学结构分析
1-(2-羟基-5-硝基苯基)乙酮的电荷密度分析提供了对分子内和分子间键合特征的见解,证明了该化合物的 π-离域性。本研究利用了高分辨率 X 射线和中子衍射数据 (Hibbs 等人,2003 年)。
对 1-(5-氯-2-羟基苯基)乙酮的研究揭示了其独特的晶体结构,突出了分子内氢键和 π-π 堆积相互作用。本研究采用了包括 X 射线衍射和 DFT 计算在内的各种物理化学技术 (Majumdar,2016 年)。
提取和合成应用
1-(2′-羟基-5′-烷基苯基)-1-乙酮肟已被合成,并被发现可有效从酸性溶液中提取铜。这些化合物通过光谱数据表征 (Krzyżanowska 等人,1989 年)。
1-(2′-羟基-5′-烷基苯基)-1-乙酮 (E)-肟的质谱提供了对碎片化途径和可能的重排的见解,有助于理解这些化合物的化学行为 (Łożyński 等人,1986 年)。
光物理和化学性质
在基于 BODIPY 的荧光探针中使用 1-(2-羟基苯基)乙酮证明了对 H2S 的高选择性和敏感性。该探针可应用于生物系统,如其在细胞培养中检测 HS− 的有效性所示 (Fang 等人,2019 年)。
Khan 等人 (2016 年) 的一项研究合成了 (2E)-3-[4-(二甲氨基)苯基]-1-(2-羟基苯基)丙-2-烯-1-酮 (DPHP) 从 1-(2-羟基苯基)乙酮中,探索了其溶剂变色性质和作为胶束探针的潜力 (Khan 等人,2016 年)。
安全和危害
属性
IUPAC Name |
1-(2-hydroxy-5-propylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTTUEFVOAUBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-propylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

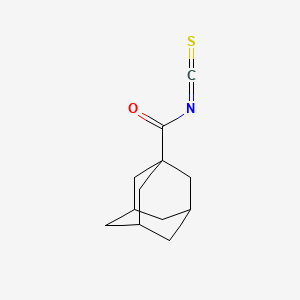


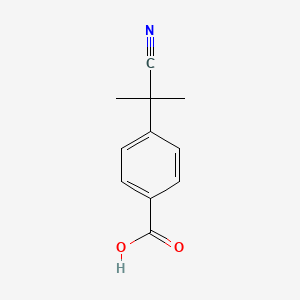

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)
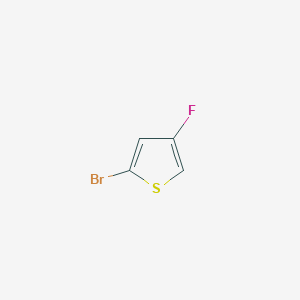
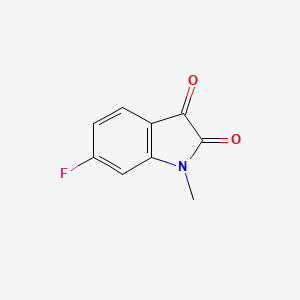
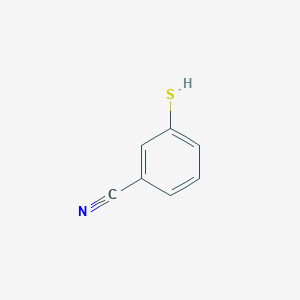
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

